4-Methylumbelliferyl b-D-xylobioside
Description
Contextualization as a Fluorogenic Glycoside Substrate for Glycosyl Hydrolases
4-Methylumbelliferyl β-D-xylobioside (MU-X2) is a specialized chemical compound categorized as a fluorogenic glycoside substrate. nih.gov Its primary role in biochemical research is to facilitate the sensitive detection and quantification of specific glycosyl hydrolase enzymes. nih.govmegazyme.com The fundamental principle behind its use lies in its molecular structure: a non-fluorescent glycoside that, upon enzymatic cleavage, releases a highly fluorescent product. nbinno.commedchemexpress.com
The core of the MU-X2 molecule consists of a xylobiose moiety (a disaccharide composed of two xylose units) linked to a 4-methylumbelliferone (B1674119) (4-MU) group. nih.govcarlroth.com In its intact form, the glycosidic bond between the xylobiose and the 4-methylumbelliferone quenches the fluorescence of the latter. However, when a specific glycosyl hydrolase, such as a xylanase or β-xylosidase, cleaves this bond, the 4-methylumbelliferone is liberated. nih.govnbinno.com The released 4-methylumbelliferone, when excited by light at a specific wavelength (typically around 365 nm), emits a strong fluorescent signal at approximately 445-460 nm. medchemexpress.compromega.comsigmaaldrich.com This "turn-on" fluorescence provides a direct and highly sensitive measure of enzyme activity. nbinno.comresearchgate.net The intensity of the fluorescence is proportional to the amount of 4-methylumbelliferone released, and therefore, to the rate of the enzymatic reaction. promega.com
This fluorogenic property offers significant advantages over other detection methods, such as those that are colorimetric or rely on measuring the release of reducing sugars. Fluorogenic assays are generally more sensitive, allowing for the detection of very low levels of enzyme activity and enabling detailed kinetic studies. psu.eduresearchgate.net This heightened sensitivity is particularly valuable when working with purified enzymes, crude cell extracts, or environmental samples where the target enzyme may be present in minute quantities. nih.govresearchgate.net
Overview of Primary Research Utility in Xylanase and β-Xylosidase Studies
The primary research application of 4-methylumbelliferyl β-D-xylobioside is in the study of xylanases and β-xylosidases, enzymes that play a crucial role in the breakdown of xylan (B1165943), a major component of plant cell walls. nih.govpsu.edu
Xylanase Assays:
Xylanases are endo-acting enzymes that cleave internal β-1,4-xylosidic linkages in the xylan backbone. psu.edu MU-X2 has proven to be a particularly sensitive substrate for detecting certain families of xylanases. For instance, research has demonstrated that a family F/10 xylanase from Streptomyces olivaceoviridis could be detected with greater sensitivity using MU-X2 compared to other substrates like RBB-xylan. nih.gov This sensitivity extends to the detection of mutant xylanases with significantly reduced activity, which might otherwise be undetectable. nih.gov However, it is important to note that substrate specificity can vary between different xylanase families. For example, a family G/11 xylanase from Streptomyces lividans was not detected using MU-X2, indicating that this substrate is more specific for certain types of xylanases. nih.gov Chemo-enzymatic methods have been developed to synthesize a range of 4-methylumbelliferyl β-(1→4)-D-xylooligosides, which have been tested as fluorogenic substrates for both GH-10 and GH-11 family β-D-xylanases. psu.edursc.org
β-Xylosidase Assays:
β-Xylosidases are exo-acting enzymes that hydrolyze xylo-oligosaccharides from the non-reducing end, releasing xylose. sigmaaldrich.com 4-Methylumbelliferyl-β-D-xylopyranoside, a related compound, is a well-established fluorogenic substrate for β-xylosidase activity. medchemexpress.comsigmaaldrich.com MU-X2 itself can also serve as a substrate for β-xylosidases, which can cleave the terminal xylose residue. psu.edu The synthesis of MU-X2 has been achieved through various chemical and chemo-enzymatic methods. nih.govpsu.edursc.org One approach involves the condensation of protected 4-methylumbelliferyl β-D-xylopyranoside with a protected ethyl thio-β-D-xylopyranoside. psu.edursc.org Another method utilizes the transglycosylation activity of a β-D-xylosidase from Aspergillus sp. to create a series of MU-xylooligosides. psu.edursc.org
The use of MU-X2 and related compounds allows researchers to perform highly sensitive kinetic assays, which are often easier to analyze than traditional methods that measure the release of reducing sugars. researchgate.net This has facilitated detailed studies of enzyme properties, the screening for new enzymes, and the evaluation of enzyme inhibitors. nih.govnih.gov
| Enzyme Type | Substrate | Key Findings |
| Xylanase (Family F/10) | 4-Methylumbelliferyl β-D-xylobioside (MU-X2) | More sensitive detection compared to RBB-xylan; able to detect mutant enzymes with 1/1000th the activity. nih.gov |
| Xylanase (Family G/11) | 4-Methylumbelliferyl β-D-xylobioside (MU-X2) | Not detected, suggesting substrate specificity for certain xylanase families. nih.gov |
| β-Xylosidase | 4-Methylumbelliferyl β-D-xylobioside (MU-X2) | Can be used as a substrate, with cleavage of the terminal xylose residue. psu.edu |
| β-Xylosidase | 4-Methylumbelliferyl-β-D-xylopyranoside | A sensitive, fluorogenic substrate for detecting enzyme activity. medchemexpress.comsigmaaldrich.comsigmaaldrich.com |
Historical Development and Significance of Fluorogenic Substrates in Glycoscience
The use of fluorogenic substrates in glycoscience represents a significant advancement in the study of carbohydrate-active enzymes. The development of these tools has been driven by the need for more sensitive and continuous methods for assaying enzyme activity. nih.gov
Historically, many enzyme assays relied on colorimetric methods or the quantification of reaction products through chromatography. While effective, these methods can lack the sensitivity required for detailed kinetic analysis or high-throughput screening. The introduction of fluorogenic substrates, such as those based on 4-methylumbelliferone (4-MU), revolutionized the field. nbinno.comnih.gov 4-MU itself is a highly fluorescent molecule, but when conjugated to a carbohydrate moiety, its fluorescence is quenched. Enzymatic hydrolysis liberates the fluorescent 4-MU, providing a direct and quantifiable signal of enzyme activity. nbinno.commedchemexpress.com
The concept was first applied to enzymes like β-galactosidase and phosphatases. nih.gov One of the challenges with early 4-MU-based substrates was that the optimal fluorescence of 4-MU is at an alkaline pH, which is not always the optimal pH for the enzyme being studied. nih.gov This led to the development of modified fluorophores, such as 6,8-difluoro-4-methylumbelliferone, which exhibit strong fluorescence at neutral or even acidic pH, allowing for continuous assays under conditions that are optimal for the enzyme. nih.gov
The synthesis of a wide variety of 4-methylumbelliferyl glycosides has expanded the utility of this approach to a broad range of glycosidases, including those involved in the breakdown of complex carbohydrates like xylan and cellulose. medchemexpress.comresearchgate.net For example, 4-methylumbelliferyl-β-cellobiose has been used to measure (1,4)-β-glucanase activity in sediments. researchgate.net The synthesis of 4-methylumbelliferyl α-L-idopyranosiduronic acid has provided a diagnostic tool for α-L-iduronidase. thieme-connect.com
More recently, the development of activity-based probes (ABPs) has further refined the study of glycosidases. nih.govrug.nl These probes, often based on natural product scaffolds like cyclophellitol, form a covalent bond with the active site of the enzyme, allowing for highly specific labeling and visualization of active enzyme molecules. nih.govrug.nl This technology has been instrumental in fields such as disease diagnostics, for example, in the study of Gaucher disease, which is caused by a deficiency in the lysosomal β-glucosidase GBA. nih.govrug.nl The development of selective fluorogenic substrates continues to be an active area of research, with the goal of creating probes that are specific for individual enzymes within complex biological samples. rsc.org
| Development | Significance |
| Introduction of 4-methylumbelliferone-based substrates | Provided a highly sensitive, "turn-on" fluorescence assay for glycosidase activity. nbinno.comnih.gov |
| Development of modified fluorophores | Allowed for continuous enzyme assays at optimal pH conditions for the enzyme. nih.gov |
| Synthesis of diverse 4-methylumbelliferyl glycosides | Expanded the range of glycosidases that can be studied using this method. medchemexpress.comresearchgate.netthieme-connect.com |
| Development of activity-based probes | Enabled the highly specific labeling and visualization of active enzyme molecules. nih.govrug.nl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O11/c1-8-4-14(22)30-12-5-9(2-3-10(8)12)29-19-18(26)16(24)13(7-28-19)31-20-17(25)15(23)11(21)6-27-20/h2-5,11,13,15-21,23-26H,6-7H2,1H3/t11-,13-,15+,16+,17-,18-,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEJNHLLPXDPCN-WZZSYRLHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)OC4C(C(C(CO4)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Structural Characterization of 4 Methylumbelliferyl β D Xylobioside Derivatives
Chemical Synthesis Approaches for the Xylobioside Moiety
The foundational 4-Methylumbelliferyl β-D-xylobioside (often abbreviated as MUX2) is typically constructed through a targeted chemical synthesis pathway. This process involves the careful coupling of a glycosyl donor with a protected glycosyl acceptor, followed by deprotection to yield the final product.
The core of the chemical synthesis is the creation of the β-(1→4)-xylosidic bond between two xylose units. This is achieved through a condensation reaction, a fundamental process in carbohydrate chemistry for forming glycosidic linkages. In a key approach, the synthesis of MUX2 involves the reaction of a protected 4-methylumbelliferyl β-D-xylopyranoside acceptor with a glycosyl donor like ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside. psu.edu This type of reaction, known as a glycosylation, is promoted by a thiophilic activator, such as methyl fluorosulfonate, which activates the thioglycoside donor for attack by the acceptor's free hydroxyl group. psu.edu The result of this coupling is a peracylated MUX2, which is then deacylated to produce the target xylobioside. psu.edu This method provides a reliable route to the desired β-linked disaccharide, avoiding the challenges associated with isolating unstable intermediates like per-O-acetylxylobiosyl bromide. psu.edu
The success of the condensation reaction hinges on the use of appropriately protected precursor molecules. The glycosyl acceptor, a derivative of 4-methylumbelliferyl β-D-xylopyranoside (MUX), must be selectively protected to ensure that only the desired hydroxyl group (in this case, the 4-OH) is available for glycosylation. psu.edu This prevents the formation of undesired side products and ensures the correct regioselectivity of the β-(1→4) linkage.
The synthesis begins with the known 4-methylumbelliferyl β-D-xylopyranoside. nih.gov This precursor undergoes a series of protection reactions to block the hydroxyl groups at the 2- and 3-positions, leaving the 4-OH group unsubstituted and ready to act as the nucleophile in the subsequent condensation step. psu.edu The resulting protected acceptor is a critical intermediate for the synthesis of the xylobioside. psu.edu
Table 1: Key Intermediates in the Chemical Synthesis of 4-Methylumbelliferyl β-D-Xylobioside
| Compound/Intermediate | Role in Synthesis | Reference |
|---|---|---|
| Ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside | Glycosyl Donor | psu.edu |
| Protected 4-Methylumbelliferyl β-D-xylopyranoside (with free 4-OH) | Glycosyl Acceptor | psu.edu |
| Methyl Fluorosulfonate | Thiophilic Promoter/Activator | psu.edu |
| Peracylated 4-Methylumbelliferyl β-D-xylobioside | Protected Disaccharide Product | psu.edu |
| 4-Methylumbelliferyl β-D-xylobioside (MUX2) | Final Deacylated Product | psu.edu |
Chemo-enzymatic Synthesis Strategies for Xylo-oligosaccharide Extension
While chemical synthesis is effective for creating the initial xylobioside, chemo-enzymatic methods are highly advantageous for extending the carbohydrate chain to produce higher-order xylo-oligosaccharides. This approach leverages the specificity of enzymes to create specific linkages in a controlled manner.
β-D-xylosidases are enzymes that typically hydrolyze xylobiose and small xylo-oligosaccharides by cleaving terminal xylose units. researchgate.net However, under specific conditions, particularly with high concentrations of a suitable substrate, these enzymes can catalyze a transglycosylation reaction. nih.gov In this process, the enzyme cleaves a glycosidic bond from a donor molecule and transfers the xylosyl residue to an acceptor molecule instead of to water (hydrolysis). nih.govnih.gov β-D-xylosidases from fungal sources, such as Aspergillus sp., have been shown to be particularly effective at this process. psu.edunih.govrsc.org This enzymatic reaction allows for the stepwise addition of xylose units, leading to the synthesis of a series of 4-methylumbelliferyl β-(1→4)-D-xylo-oligosaccharides with varying degrees of polymerization. psu.edunih.gov
The chemically synthesized 4-Methylumbelliferyl β-D-xylobioside (MUX2) serves as an ideal acceptor molecule in these enzyme-catalyzed reactions. psu.edu Its greater water solubility compared to the monosaccharide precursor (MUX) makes it a more practical substrate for enzymatic processes. psu.edu In a typical reaction, MUX2 is incubated with a β-D-xylosidase, which uses other xylo-oligosaccharides or activated xylose donors present in the mixture to transfer additional xylose units to the non-reducing end of the MUX2 acceptor. psu.edunih.gov This strategy has been successfully employed to produce a set of 4-methylumbelliferyl (MU) β-1→4-D-xylo-oligosaccharides with structures corresponding to [β-D-Xyl-(1→4)]n-β-D-Xyl-MU, where n ranges from 2 to 5. psu.edunih.govrsc.org
Table 2: Higher-Order Xylo-oligosaccharides from Transglycosylation
| Product | Structure | Degree of Polymerization (DP) | Synthesis Method | Reference |
|---|---|---|---|---|
| MUX3 | [β-D-Xyl-(1→4)]2-β-D-Xyl-MU | 3 | β-D-xylosidase transglycosylation | nih.govrsc.org |
| MUX4 | [β-D-Xyl-(1→4)]3-β-D-Xyl-MU | 4 | β-D-xylosidase transglycosylation | nih.govrsc.org |
| MUX5 | [β-D-Xyl-(1→4)]4-β-D-Xyl-MU | 5 | β-D-xylosidase transglycosylation | nih.govrsc.org |
| MUX6 | [β-D-Xyl-(1→4)]5-β-D-Xyl-MU | 6 | β-D-xylosidase transglycosylation | nih.govrsc.org |
Structural Elucidation Methodologies for Synthesized Glycosides
Confirming the precise structure of the synthesized glycosides is an essential final step. The identity of the compounds, the configuration of the glycosidic linkages (α or β), and the position of these linkages must be unambiguously established. A combination of spectroscopic techniques is used for this purpose.
The primary methods for the structural elucidation of 4-methylumbelliferyl β-D-xylobioside and its higher-order derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). psu.edunih.govrsc.org
Mass Spectrometry : Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is employed to determine the molecular weight of the synthesized oligosaccharides, confirming their degree of polymerization. psu.edunih.govrsc.org Fragmentation patterns observed in tandem MS experiments can further verify the sequence of the sugar units.
These analytical methods, when used in combination, provide definitive proof of the structure of the synthesized 4-methylumbelliferyl xylo-oligosaccharides. psu.edunih.govrsc.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| 4-Methylumbelliferyl β-D-xylobioside | MUX2, 4-methylumbelliferyl β-D-xylopyranosyl-(1→4)-β-D-xylopyranoside |
| 4-Methylumbelliferyl β-D-xylopyranoside | MUX |
| Ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside | - |
| Methyl fluorosulfonate | - |
| 4-Methylumbelliferyl β-D-xylotrioside | MUX3 |
| 4-Methylumbelliferyl β-D-xylotetraoside | MUX4 |
| 4-Methylumbelliferyl β-D-xylopentaoside | MUX5 |
| 4-Methylumbelliferyl β-D-xylohexaoside | MUX6 |
| Xylobiose | - |
| Per-O-acetylxylobiosyl bromide | - |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of carbohydrate derivatives. Both ¹H and ¹³C NMR are employed to provide detailed information about the connectivity of atoms and the stereochemistry of the glycosidic linkages.
In the characterization of 4-Methylumbelliferyl β-D-xylobioside, NMR spectra are recorded on high-resolution spectrometers, such as 500 MHz or 600 MHz instruments. nih.govrsc.org The assignment of proton (¹H) and carbon (¹³C) signals is facilitated by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence). nih.gov The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) provide information on the spatial relationship between neighboring protons. nih.govrsc.org The NMR data, particularly the coupling constants of the anomeric protons, have been instrumental in confirming the β-configuration of the (1→4)-xylosidic bond. rsc.org
Detailed ¹H and ¹³C NMR spectral data for the xylobiosyl residue of 4-Methylumbelliferyl β-D-xylobioside are presented in the tables below, based on published research findings. nih.gov
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for the Xylobiosyl Residue of 4-Methylumbelliferyl β-D-Xylobioside nih.gov
| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| Xyl I | ||
| H-1 | 5.23 | J1,2 = 7.5 |
| H-2 | 3.65 | J2,3 = 8.7 |
| H-3 | 3.73 | J3,4 = 8.7 |
| H-4 | 3.91 | J4,5a = 4.8, J4,5e = 8.7 |
| H-5a | 4.10 | J5a,5e = 10.8 |
| H-5e | 3.39 | |
| Xyl II | ||
| H-1 | 4.45 | J1,2 = 7.5 |
| H-2 | 3.29 | J2,3 = 8.7 |
| H-3 | 3.46 | J3,4 = 8.7 |
| H-4 | 3.68 | J4,5a = 4.8, J4,5e = 8.7 |
| H-5a | 3.84 | J5a,5e = 10.8 |
| H-5e | 3.14 |
Note: Data obtained in D₂O with 2-methyl-2-propanol as an internal standard. Xyl I refers to the xylose residue attached to the 4-methylumbelliferone (B1674119), and Xyl II is the terminal xylose residue.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for the Xylobiosyl Residue of 4-Methylumbelliferyl β-D-Xylobioside nih.gov
| Carbon | Chemical Shift (δ, ppm) |
| Xyl I | |
| C-1 | 101.4 |
| C-2 | 73.8 |
| C-3 | 76.5 |
| C-4 | 77.2 |
| C-5 | 65.9 |
| Xyl II | |
| C-1 | 104.5 |
| C-2 | 73.9 |
| C-3 | 76.6 |
| C-4 | 70.3 |
| C-5 | 66.0 |
Note: Data obtained in D₂O with 2-methyl-2-propanol as an internal standard. Xyl I refers to the xylose residue attached to the 4-methylumbelliferone, and Xyl II is the terminal xylose residue.
Mass Spectrometry Techniques (e.g., Electrospray Tandem Mass Spectrometry)
Mass spectrometry provides crucial information regarding the molecular weight and structural composition of synthesized compounds. For non-volatile and thermally labile molecules like oligosaccharide derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are particularly valuable. nih.govnih.gov
The structures of 4-Methylumbelliferyl β-D-xylobioside and its longer xylooligosaccharide derivatives have been successfully established using electrospray tandem mass spectrometry (ESI-MS/MS). nih.govnih.govrsc.orgpsu.edu This technique involves the ionization of the molecule, followed by the selection of the parent ion and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions allows for the confirmation of the molecular structure, including the sequence of monosaccharide units. nih.gov In positive ion mode, fragmentation of glycosidic bonds is a key process observed in the tandem mass spectra of oligosaccharides, providing evidence for the composition and connectivity of the carbohydrate chain. The detection of fragment ions corresponding to the loss of the aglycone (4-methylumbelliferone) or individual xylose units confirms the structure of 4-Methylumbelliferyl β-D-xylobioside. nih.govnih.gov
Enzymatic Hydrolysis and Substrate Specificity Investigations
Research on Endo-1,4-β-Xylanase (EC 3.2.1.8) Activity
Endo-1,4-β-xylanase (EC 3.2.1.8) is a primary enzyme responsible for the breakdown of xylan (B1165943), a major component of hemicellulose, by catalyzing the endohydrolysis of (1→4)-β-D-xylosidic linkages. americanchemicalsuppliers.comqmul.ac.uk The use of 4-Methylumbelliferyl β-D-xylobioside has enabled significant advancements in understanding the specificity and action of these enzymes. americanchemicalsuppliers.commegazyme.com
4-Methylumbelliferyl β-D-xylobioside (MU-X2) has been synthesized and established as a substrate for the sensitive detection of xylanase activity. nih.gov Research has demonstrated its utility in creating highly sensitive plate assays for screening novel xylanases or engineered variants. tandfonline.com The hydrolysis of the glycosidic bond linking the xylobiose to the aglycone releases 4-methylumbelliferone (B1674119), which emits a strong blue fluorescence under UV light, allowing for easy detection. tandfonline.combiosynth.com This fluorogenic property offers a significant advantage in sensitivity over traditional methods that use substrates like Remazole Brilliant Blue-xylan (RBB-xylan). nih.govtandfonline.com
Studies have shown that a xylanase from Streptomyces olivaceoviridis could be detected with much higher sensitivity using MU-X2 compared to RBB-xylan. nih.gov Even a mutant enzyme with only 1/1000th of the wild-type activity was detectable on an agar (B569324) plate containing MU-X2, whereas it was undetectable on an RBB-xylan plate. nih.govtandfonline.com This highlights the substrate's effectiveness in identifying even low levels of xylanase activity.
Glycoside hydrolase (GH) families classify xylanases based on amino acid sequence similarity, which reflects their structural and mechanistic properties. nih.gov The two major families of endo-xylanases are GH10 and GH11. nih.govnih.gov Research using 4-Methylumbelliferyl β-D-xylobioside has been instrumental in elucidating the distinct substrate specificities of these two families. nih.govtandfonline.com
GH10 xylanases are known for their broad substrate specificity, acting on substituted xylans and cleaving glycosidic bonds close to side chains. nih.govresearchgate.net In contrast, GH11 xylanases are considered "true xylanases" with stricter specificity, preferentially hydrolyzing unsubstituted regions of the xylan backbone. nih.govresearchgate.net
A seminal study demonstrated that MU-X2 is a specific substrate for GH10 xylanases (formerly classified as family F). nih.govtandfonline.com The GH10 xylanase from Streptomyces olivaceoviridis E-86 readily hydrolyzed MU-X2. tandfonline.com Conversely, a GH11 xylanase (formerly family G) from Streptomyces lividans 66 showed no detectable activity on the MU-X2 plate assay, suggesting the substrate is highly specific to GH10 enzymes. nih.govtandfonline.com
Further research involving a series of 4-methylumbelliferyl β-(1→4)-D-xylooligosides (from xylobioside up to xylopentaoside) tested with GH10 (Aspergillus oryzae) and GH11 (Trichoderma reesei) xylanases confirmed these differential activities. psu.edursc.org Both enzyme families could release the aglycone from the xylobioside (MUX2) and xylotrioside (MUX3). rsc.orgresearchgate.net However, with longer substrates (xylotetraoside and xylopentaoside), the enzymes displayed distinct endolytic patterns, underscoring their different modes of action. rsc.org
| Glycoside Hydrolase Family | Example Enzyme Source | Activity on MU-X2 | Reference |
|---|---|---|---|
| GH10 (Family F) | Streptomyces olivaceoviridis E-86 | High activity, sensitive detection | nih.govtandfonline.com |
| GH11 (Family G) | Streptomyces lividans 66 | Not detected on plate assay | tandfonline.com |
| GH10 | Aspergillus oryzae | Released aglycone | rsc.org |
| GH11 | Trichoderma reesei | Released aglycone | rsc.org |
Research on β-D-Xylosidase (EC 3.2.1.37) Activity
β-D-Xylosidase (EC 3.2.1.37) is an exoglycosidase that catalyzes the hydrolysis of (1→4)-β-D-xylans by sequentially removing D-xylose units from the non-reducing termini. qmul.ac.ukgenome.jp This enzyme works in concert with endo-xylanases for the complete breakdown of xylan to xylose. d-nb.infonih.gov
Fluorogenic substrates like 4-methylumbelliferyl glycosides are valuable for measuring β-D-xylosidase activity. biosynth.comd-nb.info 4-Methylumbelliferyl β-D-xylobioside can be utilized by β-xylosidases, which cleave the terminal, non-reducing xylose residue. psu.eduresearchgate.net The primary action of β-xylosidase is to hydrolyze short xylo-oligosaccharides, such as xylobiose, making MU-X2 a relevant substrate for investigating its activity. qmul.ac.ukgenome.jp In zymogram analysis, 4-methylumbelliferyl-β-d-xyloside is used as a substrate to visualize β-xylosidase activity bands directly in a gel under UV light after electrophoresis. d-nb.info
This transglycosylation capability has been exploited for the synthesis of longer oligosaccharide chains. In one key study, a β-D-xylosidase from Aspergillus sp. was used to synthesize a set of 4-methylumbelliferyl β-1→4-D-xylooligosaccharides. rsc.orgresearchgate.net Using the chemically synthesized 4-Methylumbelliferyl β-D-xylobioside (MUX2) as both a starting substrate and an acceptor, the enzyme catalyzed the transfer of xylosyl residues to generate higher-order oligosaccharides, such as 4-methylumbelliferyl β-D-xylotrioside and -xylotetraoside. psu.edursc.org This chemo-enzymatic approach provides an effective method for producing well-defined, longer-chain fluorogenic substrates for studying xylanase mechanisms. psu.edu
Mechanisms of Enzymatic Cleavage and Product Release
The enzymatic cleavage of 4-Methylumbelliferyl β-D-xylobioside and its derivatives results in the release of products that depend on the type of enzyme and the length of the substrate's sugar chain. The primary detection mechanism relies on the cleavage of the O-glycosidic bond between the sugar chain and the coumarin (B35378) moiety, which liberates the highly fluorescent 4-methylumbelliferone. megazyme.combiosynth.com
For endo-1,4-β-xylanases , the cleavage of MU-X2 is indicative of the enzyme's ability to recognize and hydrolyze a short xylobiose unit. With longer 4-methylumbelliferyl xylo-oligosaccharide substrates (e.g., those with 4 or 5 xylose units), GH10 and GH11 xylanases exhibit true endolytic activity. psu.edursc.org Instead of only cleaving the aglycone, they can split internal bonds, releasing a mixture of products, including free 4-methylumbelliferone (MU), 4-methylumbelliferyl β-D-xylopyranoside (MUX), and MU-X2 itself. rsc.org
For β-D-xylosidases , the mechanism is distinctly exo-acting. The enzyme hydrolyzes the substrate by cleaving the terminal xylose residue from the non-reducing end of the xylobiose chain. qmul.ac.uk This action breaks down xylo-oligosaccharides into individual xylose units. nih.gov
In some bacterial systems, the hydrolysis mechanism can be more complex. For instance, in Bacillus subtilis, the hydrolysis of a similar compound, 4-methylumbelliferyl-β-D-glucopyranoside, involves uptake by the phosphotransferase system (PTS), intracellular phosphorylation, and subsequent hydrolysis of the phosphorylated intermediate by a phosphoglucosidase to release the fluorophore. nih.gov
Fluorophore Release Kinetics (4-Methylumbelliferone)
The utility of 4-Methylumbelliferyl-β-D-xylobioside as a substrate is demonstrated through the study of its hydrolysis kinetics with different xylanases. The release of the fluorophore, 4-Methylumbelliferone, can be measured spectrofluorometrically to determine key enzymatic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). psu.edu
In a notable study, 4-Methylumbelliferyl-β-D-xylobioside was used to evaluate the activity of two distinct β-D-xylanases: a family GH-10 xylanase from Aspergillus oryzae (XynA) and a family GH-11 xylanase I from Trichoderma reesei (XynT). psu.edu The kinetic parameters for the hydrolysis of this substrate were determined by measuring the rate of 4-Methylumbelliferone release at various substrate concentrations. psu.edu The Michaelis-Menten constants derived from this research highlight the differences in substrate affinity between the two enzyme families. psu.edu
Table 1: Michaelis-Menten Constants (Kₘ) for the Hydrolysis of 4-Methylumbelliferyl-β-D-xylobioside by Different Xylanases
| Enzyme | Glycoside Hydrolase Family | Kₘ (mM) |
|---|---|---|
| Xylanase T (Trichoderma reesei) | GH-11 | 0.43 |
| Xylanase A (Aspergillus oryzae) | GH-10 | 1.8 |
Data sourced from a study on chemo-enzymatic synthesis of 4-methylumbelliferyl β-(1→4)-D-xylooligosides. psu.edu
The results indicate that the GH-11 xylanase from T. reesei exhibits a significantly higher affinity (lower Kₘ value) for 4-Methylumbelliferyl-β-D-xylobioside compared to the GH-10 xylanase from A. oryzae. psu.edu Both enzymes were confirmed to release the 4-Methylumbelliferone aglycone from the xylobioside substrate. psu.edursc.org Such kinetic assays are fundamental in characterizing enzyme behavior and substrate specificity. researchgate.net
Stereochemical Course of Glycosidic Bond Hydrolysis in Related Systems
The mechanism of glycosidic bond cleavage by glycosidases is a fundamental aspect of their function, with the stereochemical outcome—either retention or inversion of the anomeric carbon's configuration—being a key characteristic. researchgate.net All glycosidases catalyze stereoselective hydrolysis. researchgate.net Investigations into related enzyme systems, such as the endo-β-1,4-xylanases from Trichoderma reesei, provide insight into the likely stereochemical course of hydrolysis for substrates like 4-Methylumbelliferyl-β-D-xylobioside.
Studies using methyl β-D-xylotrioside as a substrate for two different xylanases from Trichoderma reesei (EXI and EXII) have elucidated the stereochemical pathway. nih.govbohrium.com By employing ¹H NMR spectroscopy to monitor the reaction over time, researchers observed the anomeric configuration of the products formed. nih.govbohrium.com The primary products of the cleavage were identified as methyl β-D-xyloside and xylobiose. nih.govbohrium.com
Crucially, the analysis revealed that both enzymes liberate xylobiose as the β-anomer. nih.govbohrium.com This means the product has the same anomeric configuration as the original β-glycosidic linkage in the substrate. nih.govbohrium.com This outcome is characteristic of retaining glycosidases, which operate via a double displacement reaction mechanism. nih.govbohrium.com This mechanism involves two key carboxylic acid residues in the enzyme's active site, one acting as a nucleophile and the other as a general acid/base catalyst, leading to the net retention of stereochemistry at the anomeric center. youtube.comyoutube.com Given that the xylanases from T. reesei are known to hydrolyze 4-Methylumbelliferyl-β-D-xylobioside, it is inferred that its hydrolysis follows this same retaining stereochemical course. psu.edu
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-Methylumbelliferyl-β-D-xylobioside |
| 4-Methylumbelliferone |
| Xylan |
| Xylobiose |
| Methyl β-D-xylotrioside |
| Methyl β-D-xyloside |
| Aspergillus oryzae |
Enzyme Kinetics and Mechanistic Insights Via 4 Methylumbelliferyl β D Xylobioside
Determination of Enzyme Kinetic Parameters (e.g., kcat, Km)
The Michaelis-Menten parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), quantify an enzyme's affinity for a substrate and its turnover rate, respectively. Assays using 4-methylumbelliferyl β-D-xylobioside allow for the precise determination of these constants for various xylanases. The Kₘ is derived from measuring reaction rates at multiple substrate concentrations, typically ranging from 0.1 to 6 times the estimated Kₘ value, and fitting the data to the Michaelis-Menten equation through non-linear regression analysis. psu.edu
Detailed kinetic studies have been performed on xylanases from different glycoside hydrolase (GH) families, revealing significant differences in their ability to hydrolyze MUX2. For example, β-D-xylanase I (XynT) from Trichoderma reesei (family GH-11) and β-D-xylanase (XynA) from Aspergillus oryzae (family GH-10) were both assayed using MUX2 at pH 4.0. psu.edu The resulting kinetic parameters highlight the distinct catalytic efficiencies of these enzymes towards this small, soluble substrate.
Table 1: Kinetic Parameters of Xylanases with 4-Methylumbelliferyl β-D-Xylobioside (MUX2)
| Enzyme | Source Organism | GH Family | Kₘ (mM) | kcat (s⁻¹) | pH Condition | Reference |
|---|---|---|---|---|---|---|
| β-D-Xylanase A (XynA) | Aspergillus oryzae | GH-10 | 0.24 | N/A | 4.0 | psu.edu |
| β-D-Xylanase I (XynT) | Trichoderma reesei | GH-11 | 0.43 | N/A | 4.0 | psu.edu |
Note: kcat values were not reported in the cited study. The data illustrates the determination of the Michaelis constant (Kₘ) using MUX2.
In comparative studies using different chromogenic substrates, such as o-nitrophenyl-β-D-xylobioside (oNP-X2), the kinetic parameters for Bacillus pumilus xylanase were determined as Kₘ = 0.38 mM and kcat = 2.29 s⁻¹. nih.gov While not involving MUX2, this data underscores how synthetic substrates are employed to quantify and compare the catalytic activities of various xylanases.
Analysis of Substrate Binding Subsites and Active Site Interactions
4-Methylumbelliferyl β-D-xylobioside is instrumental in mapping the active sites of xylanases. The substrate's structure, consisting of a xylobiose unit linked to a fluorescent aglycone, allows it to interact with specific subsites within the enzyme's catalytic cleft. The efficiency and mode of hydrolysis provide clues about the architecture of these subsites.
Research has shown that MUX2 is a particularly effective substrate for certain xylanase families. For instance, a family F/10 xylanase from Streptomyces olivaceoviridis E-86 (FXYN) readily hydrolyzes MUX2. nih.gov In contrast, a family G/11 xylanase from Streptomyces lividans showed no detectable activity on the same substrate, suggesting that MUX2 is specific for family F/10 xylanases. nih.gov This specificity implies that the active site of the family F/10 enzyme can accommodate the xylobioside-aglycone structure more favorably than the family G/11 enzyme, likely due to differences in the subsites that bind the sugar rings and the aglycone moiety. nih.gov
Further insights can be gained by comparing the hydrolysis of a series of 4-methylumbelliferyl β-(1→4)-D-xylooligosaccharides (MUXn, where n is the number of xylose units). Studies with GH-10 and GH-11 xylanases demonstrated that while both enzymes release the 4-methylumbelliferone (B1674119) (MU) aglycone from MUX2 and MUX3, their behavior changes with longer substrates like MUX4 and MUX5. With these larger substrates, the enzymes exhibit endolytic activity, cleaving internal glycosidic bonds to release not just MU, but also MUX and MUX2. researchgate.net This pattern of product release helps to delineate the extent of the substrate-binding cleft and identify the preferred cleavage points.
Influence of pH and Temperature on Enzyme Activity and Stability Using Fluorogenic Assays
Fluorogenic assays utilizing substrates like 4-methylumbelliferyl β-D-xylobioside are highly suitable for studying the effects of pH and temperature on enzyme function. The high sensitivity of fluorescence detection allows for accurate measurements of initial reaction velocities under a wide range of conditions. psu.edu
The activity of most xylanases is highly dependent on pH, typically exhibiting a bell-shaped profile. This profile reflects the ionization states of critical acidic and basic amino acid residues in the active site that participate in catalysis. For many fungal xylanases, optimal activity is observed in the acidic pH range of 3.0 to 5.0. researchgate.net Kinetic determinations using MUX2 are often performed under these optimal conditions, such as the use of a sodium acetate (B1210297) buffer at pH 4.0 for assays with Aspergillus and Trichoderma xylanases. psu.edu
Temperature also profoundly affects enzyme activity and stability. As temperature increases, the rate of enzymatic reaction generally rises until it reaches an optimum, after which the enzyme begins to denature and lose activity. Many xylanases show maximal activity at temperatures of 50°C or higher, though stability can decrease rapidly above this point. researchgate.netresearchgate.net The stability of an enzyme at various pH values and temperatures is crucial for its potential industrial applications. For example, certain xylanases retain over 94% of their activity after 120 days of storage at 4°C, indicating high stability. researchgate.net Fluorogenic assays provide a robust method for determining these operational parameters for any given enzyme.
Table 2: General Influence of pH and Temperature on Xylanase Activity
| Parameter | Typical Optimal Range | Rationale | Reference |
|---|---|---|---|
| pH | 3.0 - 6.5 | Reflects the required protonation state of catalytic residues (e.g., glutamic/aspartic acid) in the active site. | researchgate.net |
| Temperature | 40°C - 60°C | Balances increased reaction kinetics with the onset of thermal denaturation and loss of structural integrity. | researchgate.netresearchgate.net |
Design and Optimization of Fluorometric Enzyme Assays
Fluorometric assays designed around 4-Methylumbelliferyl β-D-xylobioside leverage the principle that the substrate itself is non-fluorescent, but enzymatic cleavage of the glycosidic bond yields 4-methylumbelliferone (4-MU), a fluorophore with distinct excitation and emission spectra. biosynth.com The free 4-MU, also known as hymecromone, exhibits a strong blue fluorescence under UV light, typically with an excitation maximum between 350 and 370 nm and an emission maximum between 440 and 470 nm. biosynth.com This reaction provides a direct and quantifiable link between enzyme activity and the intensity of the fluorescent signal. mdpi.com
Optimization of these assays can involve modifying the substrate itself. For instance, a novel fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl beta-D-xylobioside (DiFMUX₂), was developed to create an ultrasensitive assay. nih.gov High-performance liquid chromatography analysis confirmed that xylanase hydrolyzes this substrate directly to the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU) and xylobiose. nih.gov Further chemo-enzymatic synthesis has produced a range of 4-methylumbelliferyl β-(1→4)-D-xylooligosides with varying chain lengths. ubc.canih.gov These substrates have been used to probe the specific activity of different enzyme families; for example, both GH-10 and GH-11 family xylanases were found to release the 4-MU aglycone from 4-Methylumbelliferyl β-D-xylobioside and the corresponding xylotrioside. ubc.canih.gov
Table 1: Properties of 4-Methylumbelliferone (4-MU) Fluorophore
| Property | Value | Source |
|---|---|---|
| Excitation Wavelength | 350-370 nm | biosynth.com |
| Emission Wavelength | 440-470 nm | biosynth.com |
| Detection Method | Fluorescence | megazyme.com |
The use of 4-Methylumbelliferyl β-D-xylobioside and its derivatives facilitates the continuous monitoring of enzymatic reactions. nih.gov Because the generation of the fluorescent product is directly proportional to the enzymatic cleavage of the substrate, the reaction progress can be followed in real-time by measuring the increase in fluorescence intensity over time. nih.gov This allows for the precise determination of reaction kinetics and initial velocity rates. An assay using the derivative 6,8-difluoro-4-methylumbelliferyl beta-D-xylobioside was specifically designed as a continuous assay for xylanase, providing speed and convenience for kinetic studies. nih.gov This approach is a significant advantage over endpoint assays, which only provide a single measurement at a fixed time point.
Assays employing 4-Methylumbelliferyl β-D-xylobioside demonstrate significantly enhanced sensitivity compared to traditional chromogenic methods. nih.gov A key advantage is the intrinsically low background signal of the non-hydrolyzed substrate, which leads to a high signal-to-noise ratio upon enzymatic activity. Research has shown that this substrate is far more sensitive than methods using Remazole Brilliant Blue-xylan (RBB-xylan). nih.govtandfonline.com In one study, a family F/10 xylanase from Streptomyces olivaceoviridis E-86 was detected with much higher sensitivity using 4-Methylumbelliferyl β-D-xylobioside. nih.govtandfonline.com The sensitivity was so great that a mutant xylanase with only 1/1000th of the activity of the wild-type enzyme could be detected on an agar (B569324) plate containing the fluorogenic substrate, whereas it was undetectable on an RBB-xylan plate. nih.govtandfonline.com The high quantum yield of the 4-methylumbelliferone fluorophore contributes to this sensitivity, with fluorometers capable of detecting it at nanomolar concentrations. promega.de
High-Throughput Screening Methodologies
The speed, sensitivity, and microplate compatibility of assays using 4-Methylumbelliferyl β-D-xylobioside make them exceptionally well-suited for high-throughput screening (HTS). nih.gov HTS allows for the rapid testing of thousands of samples, which is essential for applications like drug discovery and directed evolution of enzymes. nih.gov The strong, clear signal generated by the fluorogenic substrate simplifies automation and data analysis in HTS workflows.
A powerful HTS application is the use of droplet-based microfluidics to screen vast libraries of microorganisms for desired enzymatic activities. mdpi.commdpi.com In this technique, individual microbial cells are encapsulated in picoliter-sized aqueous droplets suspended in oil. tue.nlcore.ac.uk These droplets function as independent microreactors. For screening, a medium containing 4-Methylumbelliferyl β-D-xylobioside is included in the droplets with the cells. mdpi.com
A study successfully implemented this method to screen for high-β-xylosidase-producing strains of the fungus Penicillium piceum. mdpi.com Spores were encapsulated in droplets with the fluorogenic substrate and incubated. mdpi.com Droplets containing fungal strains that secreted active β-xylosidase showed a corresponding increase in fluorescence, which could be detected and used to sort the desired "hit" droplets. mdpi.com This ultrahigh-throughput approach allows for the screening of millions of cells in a short period, dramatically accelerating the discovery of novel and improved enzyme-producing strains. core.ac.uk A critical technical aspect is preventing the leakage of the fluorescent product between droplets, which has led to the development of modified coumarin-based substrates with sulfonate groups that are effectively retained within the droplets for extended periods. nih.gov
The same properties that make 4-Methylumbelliferyl β-D-xylobioside suitable for HTS of enzymes also make it ideal for screening libraries of chemical compounds to identify potential enzyme inhibitors. nih.gov In this format, a known concentration of the target enzyme (e.g., xylanase) is mixed with the substrate and a compound from a screening library. A reduction or absence of fluorescence compared to a control reaction without the compound indicates that the compound is inhibiting the enzyme's activity. The continuous nature of the assay allows for detailed kinetic analysis of the inhibition mechanism. nih.gov This HTS method accelerates the initial stages of drug discovery and the identification of molecules that can modulate the activity of xylanolytic enzymes.
Qualitative and In Situ Detection Methods
Beyond quantitative assays in microplates, 4-Methylumbelliferyl β-D-xylobioside is highly effective for qualitative and in situ detection of enzyme activity. A common application is its use in agar plates for the direct visualization of microbial colonies that secrete active enzymes. nih.govtandfonline.com
When the substrate is incorporated into an agar medium, colonies of microorganisms producing and secreting enzymes like xylanase will hydrolyze the substrate in their vicinity. tandfonline.com This enzymatic action releases 4-methylumbelliferone into the agar, creating a fluorescent halo around the active colony when viewed under a UV lamp. tandfonline.com This provides a simple, rapid, and highly sensitive method for screening microbial libraries directly on a plate, offering a clear advantage over the less distinct halos produced with substrates like RBB-xylan. nih.gov This method has also proven to be specific; in one case, a family G/11 xylanase was not detected on a plate with 4-Methylumbelliferyl β-D-xylobioside but was detected on an RBB-xylan plate, suggesting the substrate's specificity for certain xylanase families. nih.gov The substrate has also been adapted to measure (1,4)-β-glucanase activity directly in environmental samples such as organic matter-rich sediments, demonstrating its utility for in situ enzymatic studies. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 4-Methylumbelliferyl β-D-xylobioside | MU-X2 |
| 4-methylumbelliferone | 4-MU |
| 6,8-difluoro-4-methylumbelliferyl beta-D-xylobioside | DiFMUX₂ |
| 6,8-difluoro-4-methylumbelliferone | DiFMU |
| 4-methylumbelliferyl β-(1→4)-D-xylooligosides | - |
| 4-methylumbelliferyl β-D-xylotrioside | - |
| Remazole Brilliant Blue-xylan | RBB-xylan |
| 5-bromo-3-indolyl-beta-D-xylobioside | BI-X2 |
Comparative Analysis with Alternative Substrates
Evaluation Against Chromogenic Substrates (e.g., p-Nitrophenyl Glycosides)
Chromogenic substrates, like those based on p-nitrophenol (pNP), are widely used for quantifying glycosidase activity. These substrates release a colored product upon enzymatic cleavage, and the change in absorbance is measured spectrophotometrically. mdpi.com While effective, they often lack the sensitivity of fluorogenic substrates like 4-methylumbelliferyl-β-D-xylobioside.
The primary advantage of fluorogenic substrates over chromogenic ones is their significantly higher sensitivity. nih.gov Enzymatic hydrolysis of 4-methylumbelliferyl-β-D-xylobioside releases 4-methylumbelliferone (B1674119) (4-MU), a highly fluorescent molecule. scbt.com This fluorescence can be detected at much lower concentrations than the colored p-nitrophenol, allowing for the detection of lower levels of enzyme activity. nih.gov
In a study comparing substrates for detecting xylanase activity, 4-methylumbelliferyl-β-D-xylobioside was found to be more sensitive than chromogenic substrates like RBB-xylan (Remazol Brilliant Blue R-dyed xylan). scbt.comnih.gov A mutant xylanase with only 1/1000th the activity of the wild type was detectable using MU-X2 on an agar (B569324) plate, but not with the RBB-xylan plate. nih.gov
However, the use of p-nitrophenyl-based substrates can be complicated by the potential for the released aglycone (p-nitrophenol) to interfere with cellular metabolism, which could complicate the interpretation of results in cell-based assays. megazyme.com The choice between these substrate classes often depends on the specific requirements of the assay, such as the required sensitivity and the biological context of the experiment.
Table 1: Comparison of Fluorogenic (4-MU based) and Chromogenic (pNP based) Substrates
| Feature | 4-Methylumbelliferyl-β-D-xylobioside (Fluorogenic) | p-Nitrophenyl-β-D-xylobioside (Chromogenic) |
|---|---|---|
| Detection Method | Fluorometry | Spectrophotometry/Colorimetry |
| Product | 4-Methylumbelliferone (fluorescent) | p-Nitrophenol (colored) |
| Sensitivity | High | Moderate to Low |
| pH for Optimal Signal | Alkaline pH for maximal 4-MU fluorescence scbt.com | Dependent on enzyme's optimal pH |
| Interference | Potential for quenching | Product can inhibit enzyme activity or affect cell metabolism megazyme.com |
| Typical Application | Detection of low enzyme concentrations, high-throughput screening nih.gov | Routine enzyme assays, when high sensitivity is not required mdpi.com |
Comparison with Other 4-Methylumbelliferyl Glycosides (e.g., β-D-Xylopyranoside, β-Cellobioside)
The specificity of 4-methylumbelliferyl-β-D-xylobioside is highlighted when compared to other 4-methylumbelliferyl glycosides. These substrates share the same fluorophore but differ in the attached carbohydrate moiety, which determines their specificity for different glycosidases.
4-Methylumbelliferyl-β-D-xylopyranoside (MU-Xyl): This substrate is used to assay for β-xylosidase activity. researchgate.net In contrast, 4-methylumbelliferyl-β-D-xylobioside, a disaccharide, is a substrate for enzymes that can cleave the xylobioside linkage, such as certain xylanases. scbt.comnih.gov Research has shown that 4-methylumbelliferyl-β-D-xylobioside can be specific for certain families of xylanases. For example, a family F/10 xylanase from Streptomyces olivaceoviridis showed high activity on MU-X2, while a family G/11 xylanase from Streptomyces lividans did not. nih.gov This indicates that MU-X2 can be a valuable tool for differentiating between xylanase families.
4-Methylumbelliferyl-β-D-cellobioside (MU-Cellobioside): This substrate is used to measure the activity of (1,4)-β-glucanases, including cellulases. It is particularly useful for assaying exo-(1,4)-β-glucanases. In studies of cellulolytic activity in sediments, MU-cellobioside was used to measure (1,4)-β-glucanase activity, with the interference from β-glucosidases being inhibited by D-glucono-δ-lactone. This highlights the importance of considering the full enzymatic profile of a sample when using these substrates.
The choice between these substrates is therefore dictated by the target enzyme. While all release the same fluorescent reporter molecule, their carbohydrate structures are designed to probe the activity of different specific enzymes.
Table 2: Specificity of Various 4-Methylumbelliferyl Glycosides
| Substrate | Target Enzyme Class | Primary Application |
|---|---|---|
| 4-Methylumbelliferyl-β-D-xylobioside | Xylanases (specifically those cleaving xylobiose) scbt.comnih.gov | Differentiating xylanase families, sensitive detection of xylanase activity. nih.gov |
| 4-Methylumbelliferyl-β-D-xylopyranoside | β-Xylosidases researchgate.net | Assaying for enzymes that cleave terminal xylose residues. |
| 4-Methylumbelliferyl-β-D-cellobioside | (1,4)-β-Glucanases (Cellulases) | Measuring cellulase (B1617823) activity, particularly exo-glucanases. |
| 4-Methylumbelliferyl-β-D-glucopyranoside | β-Glucosidases | General assay for β-glucosidase activity. |
Assessment of Fluorinated 4-Methylumbelliferyl Derivatives (e.g., 6,8-Difluoro-4-methylumbelliferyl β-D-Xylobioside)
To improve the properties of 4-methylumbelliferyl-based substrates, fluorinated derivatives have been developed. The introduction of electron-withdrawing fluorine atoms to the umbelliferone (B1683723) ring lowers the pKa of the phenolic hydroxyl group of the resulting fluorophore. For the parent compound, 4-methylumbelliferone, the pKa is around 7.8, meaning that assays must be performed at an alkaline pH to achieve maximum fluorescence, which may not be the optimal pH for the enzyme being studied.
Fluorinated derivatives, such as 6,8-difluoro-4-methylumbelliferone (DiFMU), have a lower pKa. This makes substrates like 6,8-difluoro-4-methylumbelliferyl β-D-xylobioside theoretically superior for assaying enzymes that have an optimal pH in the neutral or acidic range. At these lower pH values, a larger fraction of the liberated DiFMU is in its fluorescent phenolate (B1203915) form compared to 4-MU.
For instance, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) has been shown to be a superior substrate for acid phosphatases, yielding a tenfold higher fluorescence signal at pH 5.0 compared to its non-fluorinated counterpart. Similarly, 6,8-difluoro-4-methylumbelliferyl β-D-galactopyranoside (DiFMUG) was found to be considerably more sensitive for detecting β-galactosidase activity at pH 7 than the standard MUG substrate. Another halogenated derivative, 6-chloro-4-methylumbelliferyl-β-D-glucuronide (CMUG), also produced a significantly higher fluorescence signal upon hydrolysis compared to the non-chlorinated version. nih.gov
While direct comparative studies on 6,8-difluoro-4-methylumbelliferyl β-D-xylobioside are not extensively documented in the reviewed literature, the data from other fluorinated glycosides strongly suggest that it would offer enhanced sensitivity for assaying xylanases that are most active at neutral or acidic pH. The improved spectral properties of the fluorinated fluorophore allow for more robust and sensitive continuous monitoring of enzyme activity under conditions that are optimal for the enzyme, rather than for the fluorophore.
Table 3: Properties of Standard vs. Fluorinated 4-Methylumbelliferyl (4-MU) Derivatives
| Property | Standard 4-MU Substrates | Fluorinated 4-MU Substrates (e.g., DiFMU-based) |
|---|---|---|
| Fluorophore pKa | ~7.8 | Lower than standard 4-MU |
| Optimal pH for Fluorescence | Alkaline | Neutral to Acidic |
| Sensitivity at Neutral/Acidic pH | Sub-optimal | Significantly Higher |
| Advantage | Widely used and characterized. | Enables continuous assays at enzyme's optimal pH, leading to higher sensitivity. |
Applications in Broader Biochemical and Biotechnological Research Contexts
Study of Plant Cell Wall Degradation and Hemicellulose Metabolism
The breakdown of plant cell walls is a fundamental biological process and a cornerstone of biofuel production. Hemicellulose, a major component of this wall, is primarily composed of xylan (B1165943). The enzymatic degradation of xylan is crucial for hemicellulose metabolism. 4-Methylumbelliferyl β-D-xylobioside serves as a valuable tool in this area of research, facilitating the study of enzymes that break down the β-1,4-xylosyl linkages in xylan.
Researchers utilize 4-Methylumbelliferyl β-D-xylobioside to identify and characterize new xylan-degrading enzymes from various microorganisms. The substrate allows for the sensitive detection of xylanase and β-xylosidase activity, which are the key enzymes in xylan degradation. tandfonline.com
For instance, the compound was synthesized to serve as a substrate for detecting xylanase activity on agar (B569324) plates. nih.govoup.com This method proved more sensitive than traditional substrates like RBB-xylan for detecting a family F/10 xylanase from Streptomyces olivaceoviridis E-86. nih.govoup.com The high sensitivity of the assay allowed for the detection of a mutant xylanase with only 1/1000th of the activity of the wild-type enzyme. nih.govoup.com In another study, a novel extracellular β-xylosidase from the yeast Pseudozyma hubeiensis was characterized. The enzyme's activity was visualized in-gel (zymogram) using 4-methylumbelliferyl-β-d-xyloside as the substrate, which produced fluorescent bands under UV light upon hydrolysis. nih.gov
| Enzyme Source | Enzyme Type | Glycoside Hydrolase Family | Key Findings with 4-Methylumbelliferyl β-D-xylobioside |
| Streptomyces olivaceoviridis E-86 | Xylanase | F/10 | Highly sensitive detection on agar plates, surpassing RBB-xylan. nih.govoup.com |
| Pseudozyma hubeiensis NCIM 3574 | β-Xylosidase | Not specified | Used for zymogram analysis to detect enzyme activity in-gel. nih.gov |
| Horse Manure Metagenomic Library | β-Xylosidase (XylP81) | GH39 | Aided in the discovery and characterization of a novel, moderately thermostable enzyme. uwc.ac.za |
| Aspergillus oryzae | β-D-Xylanase | GH10 | Tested as a fluorogenic substrate to assess endolytic activity. ubc.ca |
| Trichoderma reesei | β-D-Xylanase I | GH11 | Used to test substrate specificity and enzymatic cleavage patterns. ubc.ca |
Biorefineries aim to convert lignocellulosic biomass, which is rich in hemicellulose, into biofuels and other valuable chemicals. The efficiency of this process heavily relies on robust and effective enzymes. 4-Methylumbelliferyl β-D-xylobioside is instrumental in high-throughput screening assays for discovering novel xylanases and for engineering existing ones to improve their properties for industrial use. tandfonline.com
The synergistic action of xylanases and cellulases is critical for the effective degradation of complex plant cell wall structures. nih.gov By providing a specific and sensitive assay for xylanase activity, 4-Methylumbelliferyl β-D-xylobioside helps in designing optimal enzyme cocktails for biomass conversion. nih.gov Chemo-enzymatic synthesis has also produced longer-chain 4-methylumbelliferyl β-(1→4)-D-xylooligosides. These extended substrates are used to probe the endolytic activity of xylanases, providing deeper insights into their mechanism, which is crucial for engineering enzymes with desired cleavage patterns for biorefinery processes. ubc.ca
Investigation of Glycoside Hydrolase Enzyme Families and Function
Glycoside hydrolases (GH) are a large class of enzymes categorized into families based on their amino acid sequence similarities. 4-Methylumbelliferyl β-D-xylobioside is a valuable substrate for studying the function and specificity of enzymes within these families, particularly those involved in xylan degradation.
Research has shown that this substrate can exhibit specificity for certain GH families. For example, it was effectively hydrolyzed by a family F/10 xylanase from Streptomyces olivaceoviridis but was not a suitable substrate for a family G/11 xylanase from Streptomyces lividans. nih.govoup.comoup.com This specificity allows researchers to differentiate between enzyme families and to screen for specific types of xylanases in microbial samples.
Furthermore, studies on metagenomic libraries have used this substrate to identify novel β-xylosidases belonging to GH families 3, 39, and 43. uwc.ac.za The characterization of these enzymes contributes to a broader understanding of the diversity and function of carbohydrate-active enzymes in nature. The substrate has also been used in the characterization of dual-function enzymes, such as a promiscuous α-arabinofuranosidase/β-xylosidase from the GH43 family, which can hydrolyze different types of sidechains on xyloglucan. nih.gov
| Glycoside Hydrolase Family | Enzyme Activity with 4-Methylumbelliferyl β-D-xylobioside | Example Organism/Source |
| GH10 (formerly F) | High activity, sensitive detection. nih.govoup.com | Streptomyces olivaceoviridis, Aspergillus oryzae ubc.ca |
| GH11 (formerly G) | No detectable activity on agar plates. nih.govoup.com | Streptomyces lividans nih.govoup.com |
| GH3 | Used in characterization of β-glucosidases with β-xylosidase activity. uwc.ac.za | Horse Manure Metagenome uwc.ac.za |
| GH39 | Used to characterize a novel β-xylosidase. uwc.ac.za | Horse Manure Metagenome uwc.ac.za |
| GH43 | Used to characterize novel β-xylosidases and dual-function enzymes. uwc.ac.zanih.gov | Horse Manure Metagenome, Bacteroides ovatus nih.gov |
| GH52 | Can be used to test for exo-β-xylosidase activity. mdpi.com | Geobacillus stearothermophilus mdpi.com |
Characterization of Microbial Enzymatic Activities in Complex Biological Systems (e.g., Gut Microbiome Analysis)
The human gut microbiome is a complex ecosystem containing a vast array of microorganisms that play a crucial role in digesting dietary fibers, such as xylan. Understanding the enzymatic capabilities of the gut microbiota is essential for research into nutrition and health. 4-Methylumbelliferyl β-D-xylobioside is used to measure xylan-degrading enzyme activities within these complex microbial communities. biosynth.com
This fluorogenic substrate aids in screening for and characterizing β-xylosidases from gut bacteria. For instance, it has been used in studies of metagenomic libraries from termite guts to discover novel hemicellulases. uky.edu Such research identified several putative β-xylosidases, some of which were bifunctional, also exhibiting β-glucosidase or α-arabinosidase activities. uky.edu This highlights the metabolic versatility of the gut microbiome in breaking down complex plant polysaccharides. The substrate is also employed in characterizing specific enzymes from gut bacteria, such as Bacteroides and Bifidobacterium, which are known to utilize xylo-oligosaccharides from dietary fiber. nih.govuea.ac.uk The application of this substrate helps elucidate the mechanisms by which these beneficial bacteria contribute to human health through the metabolism of prebiotics. nih.gov
Future Research Directions and Innovations
Development of Next-Generation 4-Methylumbelliferyl-Based Fluorogenic Probes
The core structure of 4-methylumbelliferone (B1674119) (4-MU) is a versatile scaffold for creating novel fluorogenic probes with enhanced properties. A significant area of research is the modification of the umbelliferone (B1683723) moiety to improve its photophysical characteristics and sensitivity. For instance, derivatives of 4-MU have been synthesized to alter the pKa of the fluorophore, which is crucial as the fluorescence of 4-MU is pH-dependent, with maximal emission in alkaline conditions. google.com However, many glycosidases exhibit optimal activity at acidic or neutral pH. To address this, fluorinated derivatives of 4-MU have been developed. These probes display lower pKa values, enabling continuous and highly sensitive assays of enzyme activity at physiological pH. frontiersin.org
Another avenue of development is the synthesis of probes with different chromophores or fluorophores linked to the xylobioside moiety. For example, 5-bromo-3-indolyl-β-D-xylobioside has been synthesized as a chromogenic substrate for the detection of xylanase activity on agar (B569324) plates, offering a visual alternative to fluorescence-based detection. nih.gov Furthermore, the synthesis of a series of 6-chloro-4-methylumbelliferyl glycosides has been shown to provide enhanced sensitivity in the screening of metagenomic libraries for glycosidase activity. researchgate.net
The enzymatic synthesis of 4-methylumbelliferyl glycopyranoside-based probes with oligosaccharide moieties is also a promising area. Transglycosylation reactions catalyzed by enzymes like β-glucosidases can be used to attach additional sugar units to various 4-methylumbelliferyl glycopyranosides. nih.gov This approach allows for the creation of a diverse library of fluorogenic substrates with varying oligosaccharide chains, which can be used to probe the substrate specificity of a wider range of glycoside hydrolases. Chemo-enzymatic methods have been successfully employed to synthesize a series of 4-methylumbelliferyl β-(1→4)-D-xylooligosides, which have been instrumental in characterizing the activity of different families of xylanases. ubc.ca
| Probe Modification Strategy | Advantage | Relevant Enzyme Classes |
| Fluorination of 4-MU | Lower pKa, improved fluorescence at acidic/neutral pH | Phosphatases, β-galactosidases |
| Chlorination of 4-MU | Enhanced sensitivity | Glycosidases |
| Alternative Chromophores (e.g., 5-bromo-3-indolyl) | Visual detection (chromogenic) | Xylanases |
| Enzymatic elongation of sugar chain | Creation of diverse oligosaccharide substrates | Glycoside hydrolases (e.g., xylanases, glucanases) |
Integration into Multiplexed and Automated Bioanalytical Platforms
The increasing demand for high-throughput screening in drug discovery and enzyme characterization has driven the integration of fluorogenic assays into automated platforms. Assays utilizing 4-methylumbelliferyl-based substrates are well-suited for this transition due to their high sensitivity and compatibility with microplate formats. google.com Automation of these assays significantly reduces sample processing time and minimizes human error, allowing for the rapid screening of large compound libraries or microbial consortia for enzymatic activity. nih.gov
Multiplexing, the simultaneous measurement of multiple analytes or enzymatic activities in a single sample, is a key innovation in bioanalytical platforms. This can be achieved by using a panel of fluorogenic substrates, each linked to a distinct fluorophore with a unique spectral signature. For example, 4-methylumbelliferyl-based assays can be combined with assays using resorufin-based substrates, which emit fluorescence at a different wavelength, to simultaneously detect the activity of two different enzymes in the same well. nih.gov This approach has been demonstrated for the multiplexed analysis of β-glucosidase and β-xylosidase activity. researchgate.net
Digital microfluidic platforms represent another frontier for the integration of these assays. nih.gov These systems allow for the manipulation of discrete droplets, enabling multiplexed enzyme assays to be performed in miniaturized volumes, thereby conserving precious reagents and samples. The development of continuous kinetic assays, where fluorescence is monitored in real-time at the optimal pH for enzyme activity, further enhances the suitability of 4-MU based probes for high-throughput and automated screening. google.comfrontiersin.org
| Platform | Key Feature | Advantage for 4-MU-Xylobioside Assays |
| Automated Liquid Handlers | High-throughput processing of microplates | Increased sample throughput, reduced error |
| Multiplexed Plate Readers | Detection of multiple fluorescence signals | Simultaneous measurement of different enzyme activities |
| Digital Microfluidics | Miniaturized reaction volumes | Reduced reagent consumption, high-throughput |
Expanding the Scope of Enzymatic Systems Amenable to 4-Methylumbelliferyl β-D-Xylobioside-Based Assays
While 4-Methylumbelliferyl β-D-xylobioside is a well-established substrate for β-D-xylanases and β-D-xylosidases, the underlying 4-methylumbelliferyl reporter system is broadly applicable to a wide array of hydrolytic enzymes. Research is actively exploring the synthesis of novel 4-MU-oligosaccharide conjugates to probe the activity of a more diverse range of glycoside hydrolases. For instance, the chemo-enzymatic synthesis of 4-methylumbelliferyl β-(1→4)-D-xylooligosides of varying lengths has enabled detailed studies of the endolytic and exolytic activities of different xylanase families. ubc.ca
Furthermore, the synthesis of 4-methylumbelliferyl (1→3)-β-D-gluco-oligosaccharides has provided new substrates for the characterization of β-1,3-1,4-D-glucanases. nih.gov By creating a panel of 4-MU substrates with different glycosidic linkages and sugar compositions, researchers can perform detailed substrate specificity studies on newly discovered or engineered glycosidases. nih.govnih.gov This approach is invaluable for understanding the structure-function relationships of these enzymes and for tailoring them for specific industrial applications.
The versatility of the 4-MU fluorophore is highlighted by its use in substrates for a wide variety of enzymes beyond glycosidases, including phosphatases, sulfatases, and esterases. medchemexpress.com This suggests that with appropriate chemical synthesis strategies, xylobioside or other oligosaccharide moieties could be linked to 4-MU to create probes for an even broader range of carbohydrate-active enzymes. The development of such probes will be instrumental in discovering and characterizing novel enzymatic activities from diverse biological sources.
| 4-MU-Oligosaccharide Substrate | Target Enzyme Class | Research Application |
| 4-Methylumbelliferyl β-D-xylooligosides | Xylanases | Characterization of endo- vs. exo-activity |
| 4-Methylumbelliferyl (1→3)-β-D-gluco-oligosaccharides | β-1,3-1,4-D-glucanases | Substrate specificity studies |
| 4-Methylumbelliferyl-β-cellobiose | (1,4)-β-glucanases | Measurement of cellulolytic activity |
| Panel of diverse 4-MU-glycosides | Various Glycoside Hydrolases | High-throughput screening and enzyme profiling |
Q & A
Basic Research Questions
Q. How is 4-Methylumbelliferyl β-D-xylobioside used in fluorometric enzyme activity assays?
- Methodological Answer : The compound is hydrolyzed by specific enzymes (e.g., β-xylosidases) to release fluorescent 4-methylumbelliferone (4-MU). In soil or microbial studies, it is added to samples in buffered solutions (e.g., pH-adjusted MUB buffer) and incubated under controlled conditions. Fluorescence is measured using a microplate reader at excitation/emission wavelengths of 365/450 nm. Activity is calculated by comparing fluorescence to a 4-MU standard curve and normalized to sample mass or protein content .
Q. What controls are essential when using 4-Methylumbelliferyl β-D-xylobioside in enzyme kinetics studies?
- Methodological Answer : Include (1) substrate-free controls to account for background fluorescence, (2) heat-inactivated enzyme controls to confirm enzymatic activity, and (3) standard curves with known 4-MU concentrations. For soil assays, account for abiotic hydrolysis by including autoclaved soil controls. Normalize data to time and sample mass (e.g., μmol/g dry soil/hr) .
Q. How to select the optimal substrate concentration for β-xylosidase activity assays?
- Methodological Answer : Perform saturation kinetics experiments by varying substrate concentrations (e.g., 0.1–10 mM) and measuring initial reaction rates. Use the Michaelis-Menten model to determine and . Ensure substrate concentrations are below inhibitory thresholds and account for potential fluorescence quenching at high concentrations .
Advanced Research Questions
Q. How to resolve discrepancies in β-xylosidase activity data across replicate samples?
- Methodological Answer : Variability may arise from uneven substrate distribution, microbial heterogeneity, or matrix effects (e.g., soil organic matter). Mitigate by homogenizing samples thoroughly, increasing replicates (n ≥ 6), and using internal standards (e.g., spiked 4-MU). Apply statistical tests (e.g., ANOVA) to identify outliers and validate data consistency .
Q. What statistical approaches are recommended for high-throughput enzyme assays involving multiple 4-Methylumbelliferyl substrates?
- Methodological Answer : Use the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses. Adjust p-values for family-wise error rates in correlated datasets (e.g., linked metabolic pathways). Normalize fluorescence data to account for batch effects or instrumental drift .
Q. How to distinguish β-xylosidase activity from cross-reactivity with structurally similar enzymes (e.g., β-glucosidases)?
- Methodological Answer : Perform inhibition assays using specific inhibitors (e.g., gluconolactone for β-glucosidases). Validate specificity via genetic knockouts or purified enzyme preparations. Compare activity profiles across substrates (e.g., 4-Methylumbelliferyl β-D-xylobioside vs. β-D-glucopyranoside) to confirm selectivity .
Q. How to adapt 4-Methylumbelliferyl β-D-xylobioside assays for real-time monitoring of enzyme activity in living cells?
- Methodological Answer : Use live-cell imaging with fluorescence microscopy, ensuring non-cytotoxic substrate concentrations. Calibrate fluorescence intensity to intracellular 4-MU levels using pH-sensitive probes, as lysosomal pH can affect fluorescence. Validate with lysosomal inhibitors (e.g., chloroquine) to confirm compartment-specific activity .
Methodological Notes
- Fluorescence Optimization : Adjust buffer pH to match the enzyme’s optimal activity range (e.g., pH 5.0–6.5 for most β-xylosidases). Pre-warm substrates to assay temperature to minimize condensation artifacts .
- Data Normalization : Express activity as specific activity (units/mg protein) or per biomass (units/g soil). For soil studies, report moisture content and incubation temperature .
- Troubleshooting Low Signals : Check for substrate degradation (via HPLC), enzyme inactivation, or quenching by co-extracted compounds (e.g., humic acids). Use centrifugal filters to remove particulates before measurement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
